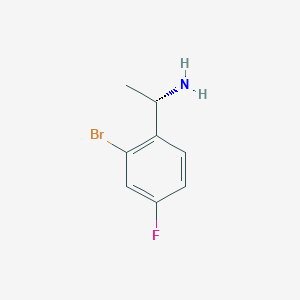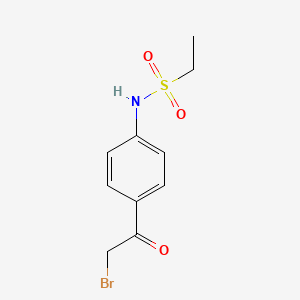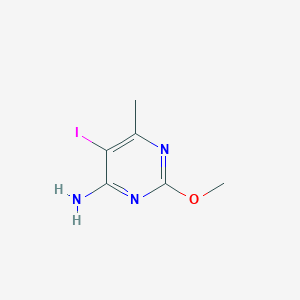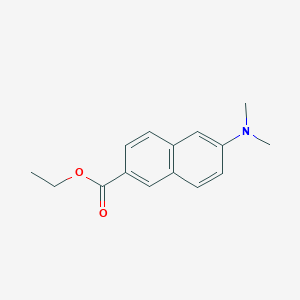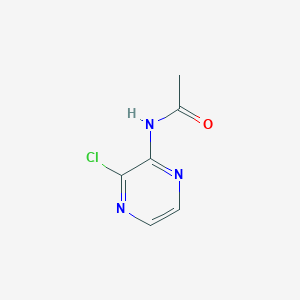![molecular formula C11H15BrCl2N4OSi B13131153 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes bromine, chlorine, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,6-dichloropyrazole and 2-(trimethylsilyl)ethanol.
Formation of Intermediate: The initial step involves the reaction of 3-bromo-4,6-dichloropyrazole with a suitable base to form an intermediate compound.
Etherification: The intermediate is then reacted with 2-(trimethylsilyl)ethanol under specific conditions to introduce the trimethylsilyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and scalability.
化学反应分析
Types of Reactions
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding oxide.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is investigated for its potential as a pharmacophore. It can be modified to create compounds with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism of action of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific modifications and applications of the compound.
相似化合物的比较
Similar Compounds
3-Bromo-4,6-dichloropyrazole: A precursor in the synthesis of the target compound.
2-(Trimethylsilyl)ethanol: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidines: A class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its combination of bromine, chlorine, and trimethylsilyl groups. This combination provides distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
分子式 |
C11H15BrCl2N4OSi |
|---|---|
分子量 |
398.16 g/mol |
IUPAC 名称 |
2-[(3-bromo-4,6-dichloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H15BrCl2N4OSi/c1-20(2,3)5-4-19-6-18-10-7(8(12)17-18)9(13)15-11(14)16-10/h4-6H2,1-3H3 |
InChI 键 |
AMWMRCGJGCBJTD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=NC(=N2)Cl)Cl)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


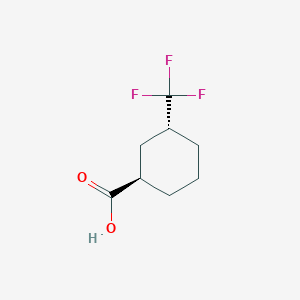
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
